molecular formula C12H14FNO2 B13085778 5-(2-Fluorophenyl)piperidine-3-carboxylic acid

5-(2-Fluorophenyl)piperidine-3-carboxylic acid

Cat. No.: B13085778
M. Wt: 223.24 g/mol
InChI Key: ABLCRHIMRVRWEP-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at position 3 and a 2-fluorophenyl substituent at position 4. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. This compound is of interest in drug discovery, particularly for central nervous system (CNS) disorders or enzyme modulation, though specific therapeutic applications require further investigation.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

5-(2-fluorophenyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-4,8-9,14H,5-7H2,(H,15,16)

InChI Key

ABLCRHIMRVRWEP-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1C(=O)O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)piperidine-3-carboxylic acid typically involves the reaction of 2-fluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Neurological Disorders and Pain Management
The compound has shown potential in the development of new therapeutic agents targeting neurological disorders and pain management. Its structural attributes allow it to interact effectively with receptors and enzymes involved in these pathways. Research indicates that compounds similar to 5-(2-Fluorophenyl)piperidine-3-carboxylic acid may exhibit binding affinities to neurotransmitter receptors, which are crucial for treating conditions such as depression and anxiety disorders .

2. Cancer Therapy
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, derivatives have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating improved efficacy compared to standard treatments. The unique three-dimensional structure of these compounds enhances their interaction with protein binding sites, making them promising candidates for further development in cancer therapy .

Synthesis and Structure-Activity Relationship

1. Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including multi-step reactions involving piperidine derivatives and fluorinated aromatic compounds. These synthetic routes are crucial for producing analogs with modified biological activities .

2. Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its therapeutic efficacy. Studies have shown that modifications in the piperidine ring or the fluorophenyl group can significantly affect the compound's biological activity, including its anti-inflammatory properties and receptor binding affinities .

Case Studies

1. Anti-inflammatory Activity
Research has indicated that compounds derived from piperidine structures exhibit notable anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For example, studies reported that certain derivatives demonstrated effective suppression of COX-2 activity, which is linked to inflammation and pain pathways .

2. Imaging Applications
In addition to therapeutic uses, this compound has been explored as a precursor for developing PET imaging agents. These imaging agents are vital for visualizing biological processes in vivo, particularly in neurological research and cancer diagnostics .

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperidine Core

a. 5-(Dimethylamino)piperidine-3-carboxylic Acid

  • Structure: Differs by replacing the 2-fluorophenyl group with a dimethylamino (-N(CH₃)₂) substituent.
  • Impact: The dimethylamino group increases basicity and solubility in aqueous environments compared to the hydrophobic fluorophenyl group. This modification may alter target selectivity, particularly in enzymes sensitive to cationic interactions .

b. (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

  • Structure : Contains a phenyl group at position 4 and a Boc-protected amine.
  • Impact : The Boc group enhances stability during synthesis but requires deprotection for biological activity. The stereochemistry (3S,4R) may lead to distinct binding modes in chiral environments, as seen in enantiomer-specific activity in related compounds .

c. 1-[[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic Acid

  • Structure : Features a methyloxazolylmethyl substituent and a carboxylic acid at position 3.
  • The carboxylic acid position (4 vs. 3) alters the molecule’s spatial orientation .
Heterocyclic Analogues

a. 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic Acid (Vonoprazan Metabolite M-II)

  • Structure : Pyrrole ring replaces piperidine.
  • However, it is a key metabolite of vonoprazan, a proton pump inhibitor, suggesting bioactivity in gastrointestinal applications .

b. 5-(4-Fluorophenyl)pyridine-3-carboxylic Acid

  • Structure : Pyridine ring instead of piperidine, with para-fluorophenyl substitution.
  • Impact : The pyridine’s aromaticity and electron-withdrawing nature enhance rigidity and acidity (pKa ~1.5–2.5 for pyridine carboxylic acids). The para-fluorophenyl group may improve membrane permeability compared to ortho substitution .
Substituent Effects

Fluorine Position :

  • Ortho (2-Fluorophenyl) : Steric hindrance may reduce rotational freedom but enhance π-π stacking in hydrophobic pockets.
  • Para (4-Fluorophenyl) : Minimal steric effects, allowing optimal orientation for target binding.

Carboxylic Acid vs. Ester Derivatives :

  • Ethyl or methyl esters (e.g., 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester) improve lipophilicity for membrane penetration but require metabolic activation (hydrolysis) for activity .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility
5-(2-Fluorophenyl)piperidine-3-carboxylic acid C₁₂H₁₂FNO₂ 221.23 2-Fluorophenyl, COOH ~1.8 Moderate (Polar)
5-(4-Fluorophenyl)pyridine-3-carboxylic acid C₁₂H₈FNO₂ 217.20 4-Fluorophenyl, COOH ~1.5 High (Aqueous)
Vonoprazan Metabolite M-II C₁₁H₇FNO₂ 204.18 Pyrrole, COOH ~1.2 Low (Lipophilic)

Biological Activity

5-(2-Fluorophenyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing on its anti-inflammatory and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorinated phenyl groups. Recent advancements have improved the efficiency and yield of these syntheses, allowing for better exploration of structure-activity relationships (SARs) .

Anti-Inflammatory Effects

Research indicates that derivatives of piperidine, including this compound, exhibit significant anti-inflammatory activity. This is primarily attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17TBD

The specific IC50 values for this compound are yet to be determined but are expected to be comparable to those of established anti-inflammatory agents like celecoxib and indomethacin .

Anticancer Activity

There is growing evidence that piperidine derivatives possess anticancer properties. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines and exhibit cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundFaDu (hypopharyngeal tumor)TBD
BleomycinFaDuTBD

The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis, particularly through interaction with muscarinic acetylcholine receptors .

The biological activity of this compound is believed to stem from its structural properties, which allow it to interact effectively with various biological targets. For instance:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

Recent studies have explored the effects of piperidine derivatives in vivo and in vitro:

  • In Vivo Anti-inflammatory Study : A study utilizing carrageenan-induced paw edema in rats demonstrated that piperidine derivatives significantly reduced inflammation compared to control groups .
  • In Vitro Cytotoxicity Assays : Various assays on human cancer cell lines revealed that compounds similar to this compound exhibited potent cytotoxic effects, suggesting their potential as therapeutic agents against cancer .

Q & A

Basic: What are the common synthetic routes for preparing 5-(2-fluorophenyl)piperidine-3-carboxylic acid?

Methodological Answer:
A typical synthesis involves multi-step reactions, including:

Friedel-Crafts alkylation to introduce the fluorophenyl group onto the piperidine backbone.

Carboxylic acid functionalization via hydrolysis of ester intermediates under acidic or basic conditions (e.g., HCl/dioxane at 93–96°C) .

Chiral resolution (if required) using chiral auxiliaries or enzymatic methods to isolate enantiomers (e.g., (R)- or (S)-forms) .
Key Parameters:

  • Temperature control during hydrolysis (critical for avoiding decarboxylation).
  • Use of inert atmospheres to prevent oxidation of sensitive intermediates .

Basic: How is the molecular structure of this compound confirmed?

Methodological Answer:
Structural characterization employs:

NMR Spectroscopy :

  • 1^1H NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
  • 13^{13}C NMR to identify the carboxylic acid carbon (δ ~170 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C12H12FNO2C_{12}H_{12}FNO_2: 221.09 g/mol) .

X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .

Advanced: How can reaction yields be optimized during the synthesis of fluorophenyl-piperidine derivatives?

Methodological Answer:
Optimization strategies include:

Catalyst Screening : Palladium acetate with tert-butyl XPhos ligand enhances coupling efficiency in arylations .

Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .

Time-Temperature Profiling : Extended reaction times (e.g., 72 hours) at 20°C for complete cyclization .
Data-Driven Example:

  • A 15% yield increase was achieved by replacing K2_2CO3_3 with Cs2_2CO3_3 in SNAr reactions due to enhanced nucleophilicity .

Advanced: What analytical methods are recommended for assessing purity and enantiomeric excess (ee)?

Methodological Answer:

HPLC with Chiral Columns :

  • Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases.
  • Retention time differences ≥1.5 min indicate high ee (>98%) .

Ion Chromatography : Detects residual acids (e.g., HCl) from hydrolysis steps .

Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures to ensure thermal stability (>200°C) .

Basic: What are the solubility properties of this compound?

Methodological Answer:

  • Polar Solvents : Soluble in DMSO (>50 mg/mL), methanol (limited solubility ~10 mg/mL).
  • Aqueous Buffers : pH-dependent solubility; fully ionized (soluble) above pH 5 due to deprotonation of the carboxylic acid group .
    Practical Note:
  • Pre-saturate solvents with nitrogen to prevent oxidation during dissolution .

Advanced: How can researchers resolve contradictions in spectral data for fluorophenyl-piperidine analogs?

Methodological Answer:

Cross-Validate Spectra : Compare NMR shifts with structurally similar compounds (e.g., 1-(pyrazin-2-yl)piperidine-3-carboxylic acid, δ 2.5–3.5 ppm for piperidine protons) .

DFT Calculations : Predict 1^1H/13^{13}C chemical shifts using Gaussian or ORCA software to identify discrepancies .

Batch Reproducibility Tests : Analyze multiple synthetic batches to rule out experimental artifacts .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Short-Term : Store at 2–8°C in airtight containers under nitrogen .
  • Long-Term : Lyophilize and store at -20°C with desiccants (silica gel) to prevent hygroscopic degradation .

Advanced: What strategies are used to study the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., GABAA_A or NMDA receptors).

In Vitro Assays :

  • Radioligand binding assays (e.g., 3^3H-labeled analogs for receptor occupancy studies).
  • Functional assays (e.g., FLIPR for calcium flux in neuronal cells) .

Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Advanced: How can stability studies be designed for fluorophenyl-piperidine derivatives?

Methodological Answer:

Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .

LC-MS Monitoring : Track formation of degradants (e.g., decarboxylated products at m/z 177.08) .

Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods for weighing and reactions to prevent inhalation (H335 risk) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with vermiculite .

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